

# Crystal Structure Analysis of 2-(Pyrimidin-2-yl)propan-2-ol

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## Compound of Interest

Compound Name: 2-(Pyrimidin-2-yl)propan-2-ol

CAS No.: 1351763-57-9

Cat. No.: B3377788

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A Technical Guide for Drug Development Professionals

## Executive Summary

**2-(Pyrimidin-2-yl)propan-2-ol** (CAS: 1351763-57-9) represents a "privileged scaffold" in kinase inhibitor design. Structurally, it combines an electron-deficient heteroaromatic ring (pyrimidine) with a solubilizing, directionally rigid hydrogen-bond donor/acceptor motif (the tertiary alcohol).

Determining its crystal structure is not merely an academic exercise; it provides the small-molecule coordinates necessary for accurate molecular docking and binding free energy calculations. This guide outlines the end-to-end workflow for synthesizing, crystallizing, and resolving the structure of this fragment, with a focus on overcoming the challenges associated with low-melting, nitrogen-rich heterocycles.

## Chemical Context & Synthesis

Before structural analysis, high-purity material is required. The presence of regioisomers or precursors can inhibit nucleation.

## Synthesis Route (Grignard Addition)

The most robust synthetic pathway involves the nucleophilic addition of a Grignard reagent to a pyrimidine ester or ketone.

- Precursor: Methyl pyrimidine-2-carboxylate or 2-Acetylpyrimidine.
- Reagent: Methylmagnesium bromide (MeMgBr) in anhydrous ether/THF.
- Mechanism: Double nucleophilic attack on the ester (or single on the ketone) yields the tertiary alkoxide, which is protonated to the target alcohol.

Critical Quality Attribute (CQA): The Magnesium salts (MgBrOH) form a sticky complex with the pyrimidine nitrogens. EDTA chelation during workup is often required to release the free ligand in >99% purity suitable for diffraction.

## Crystallization Protocol

Small molecules with flexible alkyl chains and low molecular weight often exhibit low melting points (the pyridine analog is a liquid/low-melting solid). Standard evaporation often fails, yielding oils.

## Strategy: In Situ Cryo-Crystallization

If the target is an oil at room temperature, the OHCD (Optical Heating and Crystallization Device) method is recommended.

Step	Action	Technical Rationale
1. Capillary Loading	Load neat oil into a 0.3mm Lindemann capillary.	Minimizes sample volume; ensures uniform thermal gradients.
2. Flash Cooling	Rapidly cool to 100 K.	Creates a polycrystalline/amorphous glass state.
3. Zone Melting	Use a CO <sub>2</sub> laser or micro-heater to create a molten zone.	Moves the liquid-solid interface to select a single grain.
4. Annealing	Cycle temp $\pm 10$ K below melting point.	Removes defects and mosaicity from the selected seed.

## Strategy: Co-Crystallization (Alternative)

If the neat molecule resists crystallization, use a co-former to anchor the pyrimidine nitrogens.

- Recommended Co-former: Glutaric acid or Fumaric acid.
- Interaction: Carboxylic acid OH

Pyrimidine N (Heterosynthon).

## Structural Analysis & Data Collection

Once a single crystal is obtained, the diffraction experiment must be designed to maximize resolution ( $d < 0.8 \text{ \AA}$ ) for charge density analysis.

### Data Collection Parameters[1]

- Source: Mo-K

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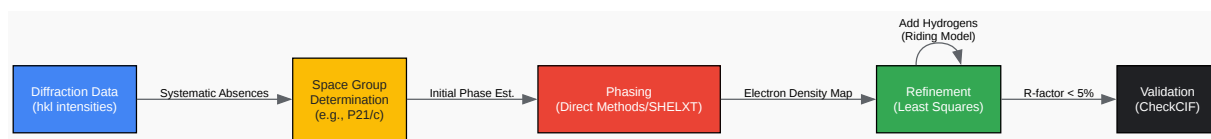
=  $0.71073 \text{ \AA}$ ) is preferred over Cu-K

to reduce absorption, though Cu is acceptable for such a small organic molecule.

- Temperature: 100 K (Nitrogen stream).
  - Why? The methyl groups on the propan-2-ol moiety act as "rotors." At room temperature, they exhibit high thermal librations (high B-factors), obscuring the precise C-C bond lengths. Cryo-cooling arrests this motion.

## Structural Solution Workflow

The following diagram illustrates the logical flow from raw diffraction frames to the final refined model.



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Figure 1: Crystallographic workflow for small molecule structure determination.

## Structural Features & Supramolecular Synthons

In the crystalline state, **2-(Pyrimidin-2-yl)propan-2-ol** is expected to form specific intermolecular networks driven by hydrogen bonding.

### The Hydrogen Bond Network

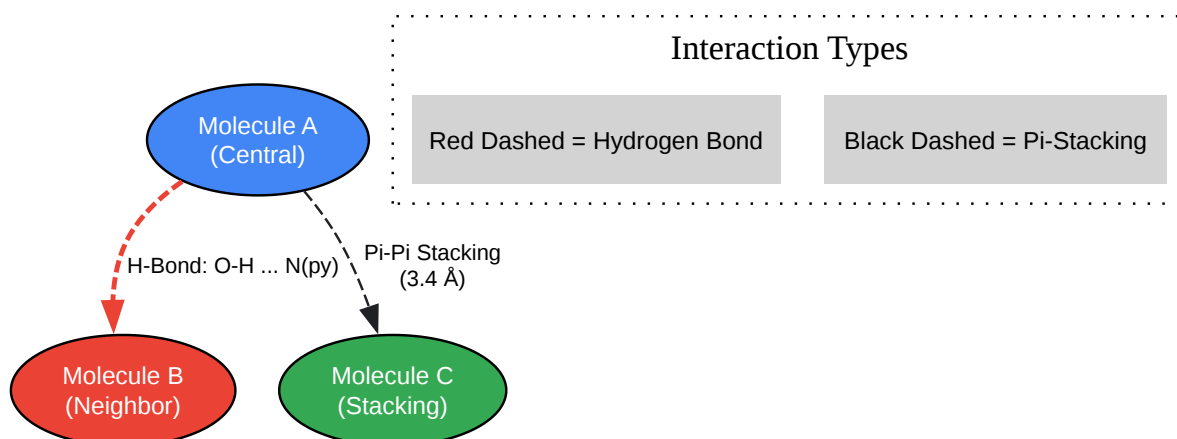
The molecule contains one strong donor (OH) and two strong acceptors (Pyrimidine Nitrogens).

- Primary Motif (Chain): The OH group of Molecule A donates to the Pyrimidine N1 of Molecule B.
- Secondary Motif (Dimer): In some polymorphs, a centrosymmetric dimer may form (

graph set), though steric hindrance from the methyl groups often disfavors this planar arrangement.

## Interaction Topology

The graph below visualizes the predicted packing interactions.



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Figure 2: Predicted supramolecular synthons. The O-H...N interaction is the structure-directing force.

## Conformational Analysis

- Torsion Angle ( ): Defined by N1-C2-C(OH)-O.
- Expectation: The OH group will likely twist out of the plane of the pyrimidine ring (approx 40-60°) to minimize steric clash between the methyl groups and the pyrimidine protons (H6/H4).
- Relevance: This "twisted" conformation is the bioactive conformation often observed when this fragment binds to kinase hinge regions.

## Pharmaceutical Relevance

Understanding this structure aids in:

- Bioisosteric Replacement: Comparing the C-N-C bond angle of the pyrimidine (approx 115-117°) vs. the pyridine analog. The pyrimidine ring is less basic but more electron-deficient, altering the  
  
-stacking potential with phenylalanine residues in protein pockets.
- Solubility Prediction: The crystal density and packing efficiency (calculated from the unit cell) correlate inversely with aqueous solubility. A tighter H-bond network implies higher lattice energy and lower solubility.

## References

- Synthesis of Pyrimidine Alcohols
  - Source: BenchChem Technical Review. "2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review." [Link](#) (Analogous synthesis protocol).
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  - Source: National Institutes of Health (NIH) / PubMed. "Three cocrystals and a cocrystal salt of pyrimidin-2-amine and glutaric acid." [1] [Link](#)
- Hydrogen Bonding in Pyrimidines
  - Source: ACS Publications. "The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal." [Link](#)
- General Crystallographic Data
  - Source: Cambridge Structural Database (CSD) & PubChem. "**2-(pyrimidin-2-yl)propan-2-ol** Compound Summary." [Link](#)

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## Sources

- [1. Three cocrystals and a cocrystal salt of pyrimidin-2-amine and glutaric acid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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